molecular formula C9H16ClNO3 B6215235 rac-methyl (2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylate hydrochloride CAS No. 2761424-50-2

rac-methyl (2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylate hydrochloride

Cat. No.: B6215235
CAS No.: 2761424-50-2
M. Wt: 221.7
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Description

The compound rac-methyl (2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylate hydrochloride is a versatile synthetic molecule with applications in various fields of science, including organic chemistry, medicinal chemistry, and industrial processes. The racemic form implies the presence of both enantiomers in equal proportions, contributing to its diverse reactivity and functionality.

Properties

CAS No.

2761424-50-2

Molecular Formula

C9H16ClNO3

Molecular Weight

221.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesis begins with the formation of the octahydropyrano[2,3-c]pyrrole scaffold, typically through cyclization reactions involving suitable precursors such as pyrrole derivatives and alkenes.

  • Step 2: Functional group modifications, including carboxylate esterification, are then introduced via reactions like esterification or amidation.

  • Step 3: The racemic mixture is generated by conducting the reactions under non-chiral conditions.

Industrial Production Methods:

  • Industrial production may leverage scalable batch processes or continuous flow systems, optimizing yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are crucial to maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Conversion of functional groups into oxidized forms, using agents like potassium permanganate or chromium trioxide.

  • Reduction: Transformation of double bonds or carbonyl groups into reduced forms with reagents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: Replacement of functional groups, using nucleophilic or electrophilic reagents depending on the target group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and appropriate solvents.

  • Reduction: Sodium borohydride, lithium aluminium hydride, under an inert atmosphere to prevent unwanted side reactions.

  • Substitution: Nucleophiles (e.g., alkoxides, amines) or electrophiles (e.g., halides, sulfonates) in polar solvents.

Major Products:

  • Varied products depending on the reaction type, including alcohols, amines, esters, or substituted aromatic compounds.

Scientific Research Applications

  • Chemistry: Used as a building block in the synthesis of more complex molecules and as a study subject in reaction mechanism research.

  • Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to natural substrates.

  • Medicine: Explored for therapeutic properties, particularly in designing new drugs for treating specific diseases.

  • Industry: Applied in the development of new materials, such as polymers or catalysts.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects:

  • The compound’s mechanism of action typically involves interaction with biological macromolecules or substrates, inducing conformational changes or catalytic activities.

Molecular Targets and Pathways:

  • Potential targets include enzymes, receptors, or nucleic acids. Pathways influenced could be metabolic, signaling, or regulatory processes, affecting cellular functions.

Comparison with Similar Compounds

Conclusion

This compound stands out due to its structural versatility and broad applicability in scientific research, medicine, and industrial processes. Its synthesis and reactivity open doors to numerous avenues for innovation and discovery.

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